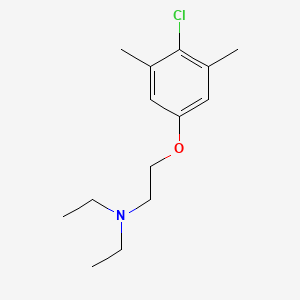![molecular formula C10H9F3N2O3 B5830357 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide, commonly known as TFB-TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TFB-TBOA has been widely used as a research tool to study the role of EAATs in various physiological and pathological conditions.
Mecanismo De Acción
TFB-TBOA acts as a non-competitive inhibitor of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide by binding to the transporter protein and blocking the reuptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TFB-TBOA has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in reward and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB-TBOA has several advantages as a research tool. It is a potent and selective inhibitor of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide, which makes it a valuable tool for studying the role of glutamate in various physiological and pathological conditions. However, TFB-TBOA also has some limitations. It is highly toxic and requires careful handling. In addition, its effects on other transporters and receptors need to be carefully evaluated to ensure that the observed effects are due to EAAT inhibition.
Direcciones Futuras
There are several future directions for research on TFB-TBOA. One area of interest is the role of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide in addiction and mood disorders. TFB-TBOA has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in reward and mood regulation. Further research is needed to determine the potential therapeutic applications of TFB-TBOA in these disorders. Another area of interest is the development of more potent and selective EAAT inhibitors. TFB-TBOA has been a valuable tool for studying 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide, but there is still a need for more potent and selective inhibitors to fully understand the role of glutamate in various physiological and pathological conditions.
Métodos De Síntesis
TFB-TBOA can be synthesized through a multistep process starting from 4-methoxybenzonitrile. The first step involves the conversion of 4-methoxybenzonitrile to 4-methoxybenzamide, which is then reacted with trifluoroacetic anhydride to form 4-methoxy-N'-trifluoroacetylbenzamide. The final step involves the reaction of 4-methoxy-N'-trifluoroacetylbenzamide with O-(2-aminoethyl)hydroxylamine to form TFB-TBOA.
Aplicaciones Científicas De Investigación
TFB-TBOA has been widely used as a research tool to study the role of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide in various physiological and pathological conditions. It has been shown to be effective in the treatment of epilepsy, stroke, and traumatic brain injury. TFB-TBOA has also been used to study the role of 4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide in addiction, depression, and anxiety disorders.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c1-17-7-4-2-6(3-5-7)8(14)15-18-9(16)10(11,12)13/h2-5H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMTMOWXSYSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C(F)(F)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)

![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)



![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
